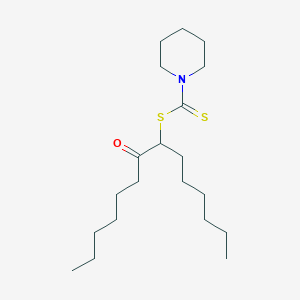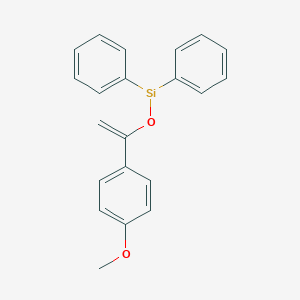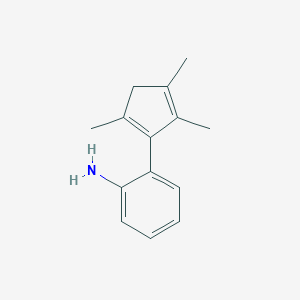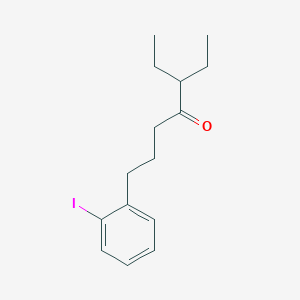
8-Oxotetradecan-7-YL piperidine-1-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Oxotetradecan-7-YL piperidine-1-carbodithioate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals . This compound is characterized by the presence of a piperidine ring attached to a carbodithioate group, making it a unique and interesting molecule for scientific research.
Métodos De Preparación
The synthesis of 8-Oxotetradecan-7-YL piperidine-1-carbodithioate can be achieved through several synthetic routes. One common method involves the reaction of piperidine with a suitable carbodithioate precursor under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions such as temperature and pH to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
8-Oxotetradecan-7-YL piperidine-1-carbodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of the compound can lead to the formation of oxo derivatives, while reduction can yield corresponding alcohols or amines . Substitution reactions can introduce different functional groups into the molecule, resulting in a variety of derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
8-Oxotetradecan-7-YL piperidine-1-carbodithioate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit the growth of certain bacteria and cancer cells . Additionally, it is used in the development of new pharmaceuticals and agrochemicals, making it a valuable compound for industrial applications.
Mecanismo De Acción
The mechanism of action of 8-Oxotetradecan-7-YL piperidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to the disruption of cell function and growth . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of bacterial or cancer cell growth.
Comparación Con Compuestos Similares
8-Oxotetradecan-7-YL piperidine-1-carbodithioate can be compared with other piperidine derivatives such as piperine and piperidine itself. While piperine is known for its antioxidant and anticancer properties, this compound has shown unique antimicrobial and anticancer activities . Other similar compounds include piperidine-4-carboxylic acid and piperidine-3-carboxylic acid, which also exhibit various biological activities but differ in their chemical structure and specific applications .
Propiedades
Número CAS |
923034-99-5 |
|---|---|
Fórmula molecular |
C20H37NOS2 |
Peso molecular |
371.6 g/mol |
Nombre IUPAC |
8-oxotetradecan-7-yl piperidine-1-carbodithioate |
InChI |
InChI=1S/C20H37NOS2/c1-3-5-7-10-14-18(22)19(15-11-8-6-4-2)24-20(23)21-16-12-9-13-17-21/h19H,3-17H2,1-2H3 |
Clave InChI |
DREKPBSGUSIROX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C(=O)CCCCCC)SC(=S)N1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenemethanamine, 4-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl-](/img/structure/B14178589.png)
![3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-](/img/structure/B14178598.png)

![2-[2-[2-Hydroxy-3,5-bis(2-phenylpropan-2-yl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-phenylpropan-2-yl)phenol](/img/structure/B14178602.png)
![3-[2-(3-Phenylprop-2-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B14178609.png)

![Trimethoxy{4-[(trifluoroethenyl)oxy]phenyl}silane](/img/structure/B14178616.png)
![2-Propyl-4,6-bis[4-(thiophen-2-yl)phenyl]pyrimidine](/img/structure/B14178622.png)
![2-(3,4-Dichlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B14178626.png)

![4-[1-Amino-2-(4-fluorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14178646.png)
![2-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14178651.png)
![5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14178662.png)

